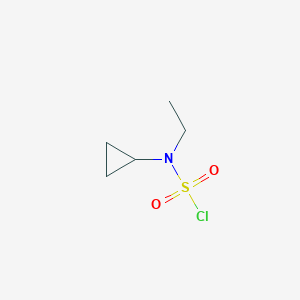

N-cyclopropyl-N-ethylsulfamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

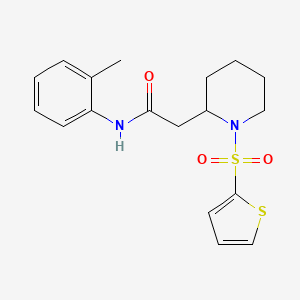

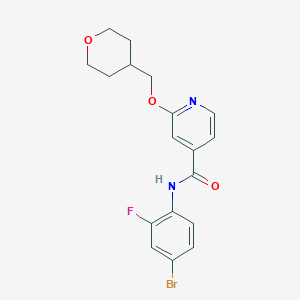

N-cyclopropyl-N-ethylsulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 . It is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-N-ethylsulfamoyl chloride consists of a cyclopropyl group and an ethyl group attached to a sulfamoyl chloride group . The exact arrangement of these groups in the molecule determines its chemical properties and reactivity

Applications De Recherche Scientifique

1. Synthesis and Chemical Reactivity N-cyclopropyl-N-ethylsulfamoyl chloride and related compounds are used in various synthetic and chemical reactions. For instance, nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides can be catalyzed by palladium(0), leading to cyclopropylideneethyl derivatives as building blocks of high synthetic potential (Stolle et al., 1992). Additionally, sulfamoyl chlorides like N-cyclopropyl-N-ethylsulfamoyl chloride can be activated by a silyl radical, enabling direct access to aliphatic sulfonamides from alkenes, which is valuable in medicinal chemistry (Hell et al., 2019).

2. Agricultural Applications Certain cyclopropyl compounds are used in agriculture. For example, 1-methylcyclopropene (1-MCP) is an inhibitor of ethylene perception and has been widely researched for its effects on fruits and vegetables, potentially improving the maintenance of product quality (Watkins, 2006).

3. Pharmaceutical Synthesis In pharmaceutical research, compounds with a cyclopropyl and sulfamoyl chloride structure are explored for creating new drugs. For example, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has been reported (Darwish et al., 2014).

4. Inhibitors of Ethylene Responses Compounds like 1-MCP, which are structurally related to N-cyclopropyl-N-ethylsulfamoyl chloride, have been identified as inhibitors of ethylene responses in plants. These inhibitors are promising for commercial applications such as extending the shelf life of cut flowers and fruits (Sisler & Serek, 1997).

5. Nanofiltration Membrane Fabrication N-cyclopropyl-N-ethylsulfamoyl chloride derivatives are used in the fabrication of nanofiltration membranes. For example, the interfacial polymerization of 1,4-diaminocyclohexane and trimesoyl chloride on a polysulfone supporting membrane has been researched for creating novel thin-film composite polyamide membranes with potential application in water treatment and purification (Chen et al., 2015).

Propriétés

IUPAC Name |

N-cyclopropyl-N-ethylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWMZTKUHUMKJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-ethylsulfamoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)